

A Comparative Guide to SKF-83566 Hydrobromide for Replicating Published Findings

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Compound of Interest

Compound Name: SKF-83566 hydrobromide

Cat. No.: B1682079

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For researchers and scientists in the field of drug development, the precise replication of published findings is a cornerstone of scientific progress. This guide provides a comprehensive comparison of **SKF-83566 hydrobromide**, a widely used D1-like dopamine receptor antagonist, with its common alternatives. The information presented herein is supported by experimental data to aid in the selection of the most appropriate compound for your research needs.

Introduction to SKF-83566 Hydrobromide

SKF-83566 hydrobromide is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1] It is a valuable tool for investigating the role of these receptors in various physiological and pathological processes. However, a critical consideration when using SKF-83566 is its off-target activity as a competitive inhibitor of the dopamine transporter (DAT), which can confound the interpretation of experimental results.[2]

Comparative Analysis of D1 Receptor Antagonists

To provide a clear comparison, this guide focuses on SKF-83566 and two other commonly used D1-like receptor antagonists: SCH 23390 and Ecopipam (SCH 39166).

Quantitative Data Summary



The following tables summarize the binding affinities (Ki) and other relevant quantitative data for SKF-83566 and its alternatives. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki) at Dopamine Receptors (in nM)

Compound	D1 Receptor	D5 Receptor	D2 Receptor	Selectivity (D2/D1)
SKF-83566	~0.56[1]	-	2000[1]	~3571
SCH 23390	0.2[3][4]	0.3[3][4]	>1000	>5000
Ecopipam	1.2 - 1.9[5][6]	2.0[5]	>1000[5]	>833

Table 2: Binding Affinity (Ki) at Other Receptors and Transporters (in nM)

Compound	5-HT2 Receptor	Dopamine Transporter (DAT) - IC50
SKF-83566	11[1][7]	5700[2]
SCH 23390	High Affinity (Ki ~30 nM for 5- HT2A)[8]	-
Ecopipam	Low Affinity	-

Table 3: In Vivo Effects



Compound	Key In Vivo Effects
SKF-83566	Prevents long-term potentiation (LTP) in the medial prefrontal cortex.[5] Can antagonize apomorphine-induced stereotyped behavior.[9]
SCH 23390	Suppresses locomotor activity and rearing in a dose-dependent manner.[10] Exhibits persistent antidopaminergic effects in vivo.[11]
Ecopipam	In clinical trials for Tourette syndrome, has shown reduction in tic severity.[12][13] In some human studies, it enhanced cocaine self-administration and its subjective effects.[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are protocols for common assays used to characterize D1 receptor antagonists.

Dopamine D1 Receptor Binding Assay (Competitive)

This assay determines the affinity of a test compound for the D1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

- Membrane preparations from cells expressing the human dopamine D1 receptor.
- Radioligand: [3H]SCH 23390 (a high-affinity D1 antagonist).
- Test compounds: SKF-83566, SCH 23390, Ecopipam.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.



· Scintillation fluid.

Procedure:

- Incubate membrane preparations with a fixed concentration of [3H]SCH 23390 and varying concentrations of the test compound.
- Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
- Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.
- · Wash the filters multiple times with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release and Uptake

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain slices.

Materials:

- Rodent brain slices containing the striatum (typically 300-400 μm thick).[15][16]
- Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
- Carbon-fiber microelectrode.
- Stimulating electrode.
- FSCV system (e.g., potentiostat, waveform generator, data acquisition software).

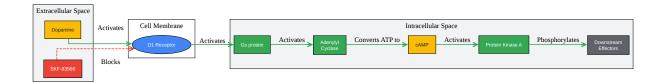


Procedure:

- Prepare acute brain slices and allow them to recover in oxygenated aCSF.
- Transfer a slice to the recording chamber and perfuse with aCSF.
- Position the carbon-fiber microelectrode and stimulating electrode in the striatum.
- Apply a triangular voltage waveform to the microelectrode to detect dopamine.
- Evoke dopamine release with a brief electrical stimulation.
- Record the resulting changes in dopamine concentration.
- To study the effect of a drug, establish a stable baseline of dopamine release and then
 perfuse the slice with aCSF containing the desired concentration of the antagonist (e.g.,
 SKF-83566).
- Analyze the data to determine the effects of the drug on dopamine release (peak concentration) and uptake (clearance rate).

Visualizations

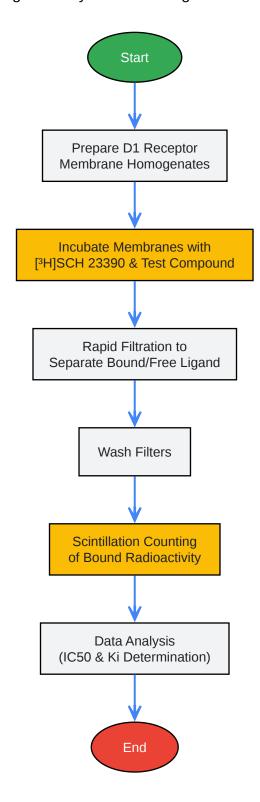
The following diagrams illustrate key concepts and workflows related to the study of SKF-83566.



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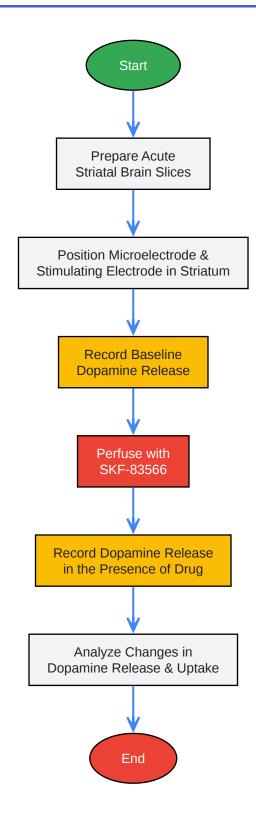
Caption: D1 Receptor Signaling Pathway and the Antagonistic Action of SKF-83566.



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Caption: Experimental Workflow for a Dopamine D1 Receptor Radioligand Binding Assay.





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Caption: Experimental Workflow for Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices.



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